molecular formula C14H16N2O3 B109778 Maculosin CAS No. 4549-02-4

Maculosin

Cat. No.: B109778
CAS No.: 4549-02-4
M. Wt: 260.29 g/mol
InChI Key: LSGOTAXPWMCUCK-RYUDHWBXSA-N
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Biochemical Analysis

Biochemical Properties

Maculosin interacts with various biomolecules in biochemical reactions. It is a quorum-sensing molecule involved in cell-cell communication by Pseudomonas aeruginosa . It also acts as a signaling molecule regulating virulence gene expression in Lactobacillus reuteri .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It shows cytotoxic activity against human liver cancer cell lines, with an IC50 of 48.90 µg/mL . This indicates that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound was found to show more than 90% inhibition of DPPH free radical at 50 mg/mL of the test concentration

Preparation Methods

Synthetic Routes and Reaction Conditions: Maculosin can be synthesized through bioassay-guided chromatography techniques. The compound is typically purified using nuclear magnetic resonance (NMR) experiments for structure elucidation . The synthetic route involves the isolation of the compound from the ethyl acetate extract of Streptomyces species, followed by purification and characterization .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Streptomyces species under controlled conditions. The fermentation process is optimized to maximize the yield of this compound. The compound is then extracted using solvents such as ethyl acetate and purified through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Maculosin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its functional groups, such as the hydroxyl group on the tyrosine residue and the amide bonds in the peptide structure .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols or amines .

Properties

IUPAC Name

(3S,8aS)-3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-10-5-3-9(4-6-10)8-11-14(19)16-7-1-2-12(16)13(18)15-11/h3-6,11-12,17H,1-2,7-8H2,(H,15,18)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGOTAXPWMCUCK-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196526
Record name Maculosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4549-02-4
Record name Cyclo(L-Pro-L-Tyr)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4549-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maculosin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maculosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4549-02-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the downstream effects of maculosin's interaction with its target(s)?

A2: The downstream effects depend on the specific target and organism in question. In plants, this compound exposure leads to visible symptoms of phytotoxicity, including black necrotic lesions and inhibited growth, ultimately leading to plant death. [, ] In bacterial systems, this compound's effects are less defined, but it can inhibit the growth of certain bacteria and potentially impact cellular processes by interfering with the MEP pathway. [, , ]

Q2: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H16N2O3, and its molecular weight is 260.28 g/mol. [, ]

Q3: Is there any spectroscopic data available for this compound?

A4: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), has been used to characterize the structure of this compound. [, , ] These techniques provide detailed information about the compound's atoms, bonds, and overall structure.

Q4: Is there information available about this compound's material compatibility, stability under various conditions, or catalytic properties?

A4: The available research primarily focuses on this compound's biological activities and structure. Information regarding its material compatibility, stability under various conditions, and catalytic properties is limited and requires further investigation.

Q5: Have computational chemistry and modeling techniques been employed in this compound research?

A6: Yes, molecular docking studies have been used to investigate the interaction between this compound and potential target proteins. [, ] These studies can provide insights into the binding affinity and potential mechanism of action of this compound.

Q6: What is known about the structure-activity relationship (SAR) of this compound?

A7: SAR studies have been conducted to explore the relationship between structural modifications of this compound and its herbicidal activity. [, ] For instance, replacing the tyrosine residue with phenylalanine in this compound resulted in a compound (cyclo-PhePro) with retained and potentially broader herbicidal activity. [] Further research is necessary to fully understand the impact of different structural modifications on this compound's activity, potency, and selectivity.

Q7: Is there information available on this compound's stability, formulation strategies, SHE regulations, pharmacokinetic, or pharmacodynamic properties?

A7: The current research primarily focuses on this compound's isolation, identification, and biological activity. Information about its stability and formulation, compliance with SHE regulations, and PK/PD characteristics is currently limited and necessitates further investigation, especially if it is to be considered for applications like herbicide development.

Q8: What is the in vitro and in vivo efficacy of this compound?

A9: this compound has shown efficacy in inhibiting the growth of various bacteria and fungi in vitro. [, , , , , ] It also exhibits host-specific herbicidal activity against spotted knapweed in greenhouse and bioassays. [, , ] Studies have used nicked-leaf bioassays and whole plant experiments to evaluate its phytotoxic effects. [, , ]

Q9: Is there any information on resistance mechanisms or toxicity associated with this compound?

A10: While this compound exhibits specific toxicity towards spotted knapweed, [] detailed investigations on resistance mechanisms are limited. Information regarding its toxicity in other organisms, including potential long-term effects, requires further exploration.

Q10: What is known about the environmental impact, degradation, dissolution, and quality control of this compound?

A10: Information regarding this compound's environmental fate, degradation pathways, and potential ecotoxicological effects is limited and requires further research. Similarly, data on its dissolution properties and specific quality control measures during production or application is currently lacking.

Q11: Is there any research available regarding this compound's immunogenicity, potential drug interactions, or biocompatibility?

A11: The available scientific literature primarily focuses on the isolation, structural characterization, and biological activity of this compound. As such, detailed information regarding its immunogenicity, potential for drug interactions, and biocompatibility is currently limited and needs further investigation.

Q12: What are some historical milestones in this compound research? Are there any notable cross-disciplinary applications?

A15: Key milestones include:* Isolation and Identification: First isolated from the plant pathogenic fungus Alternaria alternata in the context of spotted knapweed infection. []* Host-Specific Phytotoxicity: Characterization of this compound as a host-specific phytotoxin, selectively affecting spotted knapweed. [, ]* Potential Bioherbicide: Exploration of this compound and its analogs as potential bioherbicides due to their targeted toxicity towards spotted knapweed. [, ]* Diverse Biological Activities: Identification of this compound's production by various bacterial species [, , , , , , , , , , , ] and its potential implications in plant and microbial systems. [, , , , , ]

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